1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea
Description
1-(4-Bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea is a thiourea derivative characterized by a 4-bromophenyl group and a 2-methylindole moiety linked via an ethyl spacer. Its molecular formula is C₁₈H₁₇BrN₄S, with a molecular weight of 401.33 g/mol.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3S/c1-12-15(16-4-2-3-5-17(16)21-12)10-11-20-18(23)22-14-8-6-13(19)7-9-14/h2-9,21H,10-11H2,1H3,(H2,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKNIFQGGJAJBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=S)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. The compound's structure features both bromophenyl and indole moieties, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, supported by recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound incorporates a bromine atom on the phenyl ring and an indole-derived ethyl group, which may enhance its biological interactions.
Antimicrobial Activity
Research has demonstrated that thiourea derivatives exhibit significant antimicrobial properties. A study evaluating various indole-derived thioureas found that compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria. Specifically, compounds with halogen substitutions (like bromine) were noted to have moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiourea Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | S. aureus | 32 µg/mL |
| 2 | E. coli | 64 µg/mL |
| 3 | Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
Thiourea derivatives have been studied for their anticancer potential, targeting various cancer cell lines. In vitro studies have shown that compounds like this compound can inhibit cell proliferation in leukemia and solid tumors. The compound's IC50 values against specific cancer cell lines ranged from 7 to 20 µM, indicating significant cytotoxicity .
Case Study: Anticancer Efficacy
A detailed investigation on the efficacy of thiourea derivatives against human leukemia cells revealed that treatment with these compounds resulted in apoptosis through the activation of caspase pathways. The study highlighted the potential of these compounds in developing new cancer therapies.
Anti-inflammatory Activity
Thiourea derivatives have also shown promise in reducing inflammation. Specific studies indicated that these compounds could inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, certain derivatives demonstrated over 70% inhibition at concentrations as low as 10 µg/mL, outperforming standard anti-inflammatory drugs like dexamethasone .
Table 2: Anti-inflammatory Activity of Thiourea Derivatives
| Compound | Inhibition (%) | Cytokine Targeted |
|---|---|---|
| A | 78% | TNF-α |
| B | 89% | IL-6 |
| C | 72% | TNF-α |
Neuroprotective Effects
Emerging research suggests that thiourea derivatives may possess neuroprotective properties. Studies focused on their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer's. Compounds exhibited IC50 values ranging from 33.27 nM to over 400 nM, indicating their potential as therapeutic agents for cognitive disorders .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 330.2 g/mol. The structure includes a bromophenyl group and an indole moiety, which contribute to its biological activity and interaction with various biological targets .
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing indole derivatives, like 1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea, exhibit anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, the presence of the bromophenyl group enhances the compound's ability to interact with cancer cell receptors, making it a candidate for further development in cancer therapy .
Antimicrobial Properties
The thiourea functional group is known for its antimicrobial activity. Preliminary studies suggest that this compound may exhibit significant antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents. The mechanism likely involves disrupting microbial cell membranes or inhibiting essential enzymes .
Biological Research Applications
Neurological Studies
Indole derivatives have been implicated in neuroprotective effects. The compound may be investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research is ongoing to elucidate the specific pathways through which this compound exerts its neuroprotective effects .
Enzyme Inhibition Studies
The unique structure of this compound makes it suitable for studies on enzyme inhibition. It can be tested against various enzymes involved in metabolic pathways to determine its effectiveness as an inhibitor, which could lead to insights into metabolic diseases and potential therapeutic strategies .
Material Science Applications
Polymer Synthesis
The compound’s thiourea group can be utilized in synthesizing novel polymers with specific properties. Thioureas are known for their ability to enhance thermal stability and mechanical strength in polymer matrices. Research into incorporating this compound into polymer formulations could lead to advancements in materials used in coatings, adhesives, and composites .
Case Studies
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized through a multistep process involving:
- Step 1 : Formation of the indole-ethylamine intermediate via alkylation of 2-methylindole.
- Step 2 : Reaction with 4-bromophenyl isothiocyanate under anhydrous conditions (e.g., DMF, 0–5°C, 6–8 hours) to form the thiourea linkage .
Key Reaction Purity Validation :
- 1H NMR (DMSO-d6): δ 9.95 (s, CHO), 7.72–7.82 (m, Ar-H), 5.46 (s, indole H-3) .
- FT-IR : Peaks at 1671 cm⁻¹ (C=O), 3426 cm⁻¹ (NH) .
Thiourea-Specific Reactions
The thiourea group (-NH-CS-NH-) participates in:
- Cyclization : Forms thiazolidin-4-one derivatives under acidic conditions (e.g., HCl/EtOH) .
- Oxidation : Converts to urea derivatives using H₂O₂ or mild oxidizing agents.
Example Cyclization :
Electrophilic Substitution
The bromophenyl group undergoes:
- Suzuki Coupling : With aryl boronic acids (Pd catalysis) .
- Nucleophilic Aromatic Substitution : Reacts with amines at elevated temperatures (e.g., 80°C) .
Key Reaction Pathways and Products
Functional Group Transformations
- Indole Ring :
- Thiourea Group :
Stability and Reactivity Insights
- Thermal Stability : Decomposes above 240°C (DSC data).
- pH Sensitivity : Hydrolyzes rapidly in strongly alkaline media (pH > 12).
Mechanistic Case Study: Cyclization to Thiazolidinones
- Step 1 : Protonation of the thiourea sulfur.
- Step 2 : Intramolecular nucleophilic attack by the indole nitrogen.
- Step 3 : Elimination of H₂S to form the thiazolidin-4-one ring .
Experimental Support :
Comparison with Similar Compounds
Key Structural and Functional Insights
- Substituent Effects on Bioactivity: Halogenated Phenyl Groups: The 4-bromophenyl group in the target compound enhances antitubercular activity when complexed with Cu(II) ions, achieving MIC values comparable to reference drugs like isoniazid . In contrast, fluorophenyl derivatives (e.g., 4-fluorophenyl) show stronger anti-HIV-1 activity, likely due to improved hydrogen bonding with residues like Lys101 and Trp229 in HIV-1 RT . Indole Modifications: The 2-methylindole moiety in the target compound may enhance metabolic stability compared to unsubstituted indole derivatives. However, substituents like isoindoloquinoxaline (in bromopyridinyl analogues) reduce antiviral efficacy, possibly due to steric hindrance .
Synthetic Feasibility :
Antiviral Activity
- In contrast, the 4-fluorophenyl analogue exhibits an EC₅₀ of 5.45 µg/mL, attributed to its optimal interaction with the HIV-1 RT active site .
Antimicrobial Activity
- Antitubercular Activity : The target compound, when complexed with Cu(II), suppresses multidrug-resistant M. tuberculosis strains (MIC 2–8 µg/mL), outperforming 3,4-dichlorophenyl analogues .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 1-(4-bromophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea to ensure high yield and purity?
- Methodology : Synthesis typically involves reacting 4-bromoaniline derivatives with indole-ethylamine precursors using thiocarbonyl reagents (e.g., thiophosgene). Key parameters include:
- Temperature : Controlled heating (40–60°C) to avoid side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility and reaction efficiency.
- pH control : Neutral to slightly acidic conditions stabilize the thiourea linkage.
- Purification : Column chromatography or recrystallization to isolate the product .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR spectroscopy : H and C NMR confirm substitution patterns and thiourea bond formation.
- HPLC : Validates purity (>95% recommended for biological assays).
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (expected ~389.3 g/mol).
- X-ray crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding via thiourea groups) using SHELX programs .
Q. How can researchers design initial biological activity screens for this compound?
- Methodology :
- Antimicrobial assays : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria.
- Antioxidant screening : DPPH/ABTS radical scavenging assays to quantify free radical neutralization.
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights can guide the modification of this compound for enhanced bioactivity?
- Methodology :
- Substituent analysis : Compare analogs with halogen (Br vs. Cl) or methyl group variations on the indole/phenyl rings.
- Bioisosteric replacement : Replace the bromophenyl group with iodophenyl to study electronic effects on target binding.
- Docking studies : Use Autodock/Vina to predict interactions with enzymes (e.g., HIV-1 protease) or receptors .
Q. How can crystallographic data resolve contradictions in reported biological activities?
- Methodology :
- Single-crystal X-ray diffraction : Determine precise conformation (e.g., planar vs. twisted thiourea moiety) influencing bioactivity.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H contacts) affecting solubility and membrane permeability.
- Validate reproducibility : Cross-check crystal structures with NMR/FTIR data to rule out polymorphic discrepancies .
Q. What experimental strategies elucidate the mechanism of action for anticancer or antimicrobial effects?
- Methodology :
- Enzyme inhibition assays : Measure inhibition of topoisomerase II or bacterial dihydrofolate reductase.
- Flow cytometry : Assess apoptosis induction via Annexin V/PI staining.
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
Q. How can researchers address data inconsistencies between in vitro and computational studies?
- Methodology :
- Replicate assays : Use orthogonal methods (e.g., SPR for binding affinity vs. docking scores).
- Solubility adjustments : Test in varied media (e.g., PBS with DMSO ≤0.1%) to mimic physiological conditions.
- Meta-analysis : Compare results with structurally related thioureas (e.g., 1-(4-chlorophenyl) analogs) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
